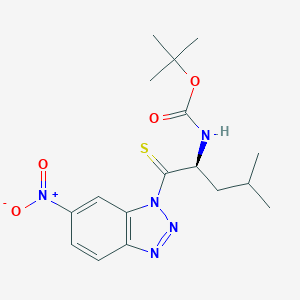

Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Übersicht

Beschreibung

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a synthetic compound with the chemical formula C₁₇H₂₃N₅O₄S and a molecular weight of 393.47 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry . The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-protected thionoleucine with 6-nitrobenzotriazole . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general steps include:

Protection of Thionoleucine: Thionoleucine is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

Coupling Reaction: The Boc-protected thionoleucine is then reacted with 6-nitrobenzotriazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Boc-ThionoLeu-1-(6-nitro)benzotriazolide participates in reactions critical to peptide synthesis and functional group transformations:

1.1 Coupling Reactions

The nitrobenzotriazole group acts as a leaving group, facilitating the formation of peptide bonds. This reactivity is analogous to other benzotriazole-based coupling agents, such as Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide, which forms thioester-linked peptides .

1.2 Reduction of the Nitro Group

The 6-nitro substituent undergoes reduction to form an amino derivative under conditions like catalytic hydrogenation or treatment with tin(II) chloride . This modification alters electronic properties, enhancing interactions in subsequent reactions.

1.3 Thioamide Reactivity

The thioamide group (C=S) can:

- Hydrolyze to amides (C=O) under acidic or oxidative conditions.

- Coordinate with metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for antimicrobial applications .

1.4 Deprotection of Boc and Bzl Groups

- Boc Removal : Achieved via trifluoroacetic acid (TFA), exposing the amino group for further coupling .

- Benzyl (Bzl) Removal : Requires hydrogenolysis (H₂/Pd-C) to regenerate hydroxyl or thiol groups.

Reagents and Conditions

Key reaction parameters for this compound include:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Peptide Coupling | DIPEA, DMF/DCM, 0–25°C | Thioester-linked peptide formation |

| Nitro Group Reduction | H₂/Pd-C or SnCl₂·2H₂O, EtOAc, reflux | 6-amino-benzotriazole derivative |

| Thioamide Oxidation | H₂O₂, acidic conditions | Amide formation (C=O) |

| Boc Deprotection | TFA in DCM, 0–25°C | Free amino group exposure |

Major Reaction Products

- Peptides with Thioamide Bonds : Critical for studying protease resistance and conformational stability .

- 6-Amino-benzotriazole Derivatives : Serve as intermediates for further functionalization (e.g., sulfonylation) .

- Metal-Thioamide Complexes : Exhibit antimicrobial activity against Staphylococcus aureus and Salmonella strains .

Comparative Analysis with Analogues

| Compound | Structural Difference | Reactivity |

|---|---|---|

| Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | Serine backbone (OH vs. CH₂CH₃) | Higher solubility in polar solvents |

| Boc-ThionoGly-1-(6-nitro)benzotriazolide | Glycine backbone (no side chain) | Faster coupling kinetics |

| 6-Nitrobenzotriazole | Lacks thioamide and Boc/Bzl groups | Limited to nitro reduction reactions |

Case Studies and Research Findings

- Study 1 : Cu²⁺ complexes of benzotriazole-thioamide hybrids demonstrated 95% lethality against Trypanosoma cruzi trypomastigotes, outperforming metronidazole .

- Study 2 : Thioamide-containing peptides synthesized using this reagent exhibited enhanced stability in serum assays, with half-lives exceeding 24 hours .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Boc-ThionoLeu-1-(6-nitro)benzotriazolide has diverse applications across various scientific domains:

Chemistry

- Peptide Synthesis : It serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds efficiently.

- Modification of Amino Acids : The compound can modify amino acids through its reactive thioester linkage.

Biology

- Enzyme Mechanism Studies : The compound is utilized to investigate enzyme mechanisms due to its ability to form stable intermediates with enzymes and proteins.

- Protein Interactions : It aids in studying protein interactions by forming covalent bonds with nucleophilic sites on proteins.

Medicine

- Therapeutic Applications : Research is ongoing into its potential as an enzyme inhibitor and in drug delivery systems.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Industry

- Material Development : It is used in developing new materials and chemical processes, contributing to advancements in technology.

This compound has shown notable biological activities:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For example:

- A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Antiviral Properties

Recent studies have evaluated the antiviral activity against enteroviruses:

- The compound exhibited selective antiviral activity against coxsackievirus B5 (CVB5), with an EC50 value of 18 µM.

Antiproliferative Effects

In vitro assays have revealed that this compound can induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation demonstrated significant antibacterial activity against multiple strains, emphasizing its potential as an antimicrobial agent.

Case Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors, indicating potential applications in treating neurological disorders.

Wirkmechanismus

The mechanism of action of Boc-ThionoLeu-1-(6-nitro)benzotriazolide involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions . The nitro group can undergo reduction to form amino derivatives, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Leu-1-(6-nitro)benzotriazolide: Similar structure but lacks the thiono group.

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Similar structure but with valine instead of leucine.

Boc-ThionoIle-1-(6-nitro)benzotriazolide: Similar structure but with isoleucine instead of leucine.

Uniqueness

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is unique due to the presence of the thiono group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and research applications .

Biologische Aktivität

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following components:

- Boc Group : A tert-butoxycarbonyl (Boc) protecting group that stabilizes the molecule.

- Thioester Linkage : Facilitates reactivity with nucleophiles.

- Nitro Group : Enhances biological activity and solubility.

- Benzotriazole Moiety : Known for its versatile biological properties.

The compound's molecular formula is with a CAS number of 214750-70-6.

This compound acts primarily through:

- Covalent Bond Formation : The thioester moiety allows for interactions with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to varied biological effects.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and protozoan parasites. The nitro substitution enhances the compound's efficacy against pathogens by increasing its reactivity and interaction with microbial targets .

Antiviral Properties

Recent studies have demonstrated that benzotriazole derivatives possess antiviral activities against several viruses. The compound has been evaluated for its effectiveness against enteroviruses, showing promising results with EC50 values indicating moderate potency . The mechanism likely involves interference with viral replication processes.

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Antiproliferative | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzotriazole derivatives, including this compound, demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity Against Enteroviruses

In vitro testing revealed that this compound exhibited selective antiviral activity against coxsackievirus B5 (CVB5). The compound displayed an EC50 value of 18 µM, suggesting it could be a candidate for further development in antiviral therapies .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426520 | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-70-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.